3-Mercaptobenzoic acid

Description

The exact mass of the compound 3-Mercaptobenzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32021. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Mercaptobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Mercaptobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

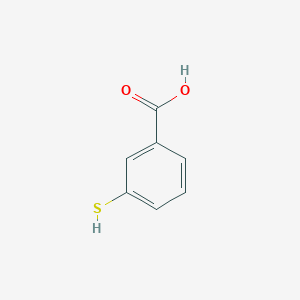

Structure

3D Structure

Properties

IUPAC Name |

3-sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2S/c8-7(9)5-2-1-3-6(10)4-5/h1-4,10H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFDFESMVAIVKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197583 | |

| Record name | Benzoic acid, 3-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4869-59-4 | |

| Record name | 3-Mercaptobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4869-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-mercapto- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004869594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4869-59-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Mercaptobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 3-Mercaptobenzoic acid (3-MBA). The information is compiled to assist researchers and professionals in chemistry and drug development in understanding its fundamental characteristics, facilitating its use in experimental design and application.

Core Chemical and Physical Properties

3-Mercaptobenzoic acid is an aromatic organic compound featuring both a thiol (-SH) and a carboxylic acid (-COOH) functional group.[1] This dual functionality is central to its chemical behavior and applications.[1] The compound typically appears as a white to light yellow or orange crystalline powder.[2][3][4]

Table 1: Quantitative Physical and Chemical Data for 3-Mercaptobenzoic Acid

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆O₂S | [2][5] |

| Molecular Weight | 154.19 g/mol | [2][6] |

| Melting Point | 144-147 °C | [2][3][5][7] |

| Boiling Point (Predicted) | 322.7 ± 25.0 °C | [2][3] |

| Density (Predicted) | 1.345 ± 0.06 g/cm³ | [2][3][5] |

| pKa (Predicted) | 3.95 ± 0.10 | [2][3][5] |

| Solubility | Soluble in ether and alcohol; insoluble in water.[2][5] | [2][5] |

| Appearance | White to light yellow/orange powder or crystal.[2][3][5] | [2][3][5] |

| CAS Number | 4869-59-4 | [2][5][7] |

Chemical Structure and Reactivity

The chemical nature of 3-Mercaptobenzoic acid is dictated by the interplay of its thiol and carboxylic acid functional groups attached to a benzene (B151609) ring.

-

Thiol Group (-SH): The thiol group is known for its ability to form strong bonds with metal surfaces, particularly noble metals like gold, making 3-MBA a key component in the formation of self-assembled monolayers (SAMs).[1] It also participates readily in redox reactions.[1]

-

Carboxylic Acid Group (-COOH): This group imparts acidic properties to the molecule and provides a site for a variety of chemical modifications, such as esterification or amide bond formation.

-

Meta-Substitution: The 'meta' arrangement of the two functional groups on the aromatic ring is a critical determinant of its chemical properties, influencing its coordination chemistry and potential applications in materials science and sensor development.[1]

Due to its structure, 3-MBA is utilized as a reducing agent and a versatile ligand in coordination chemistry.[1][5] It is also sensitive to oxidation in the air.[3][5]

Spectral Data

Detailed characterization of 3-Mercaptobenzoic acid and its derivatives is accomplished using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. For a related derivative, aromatic protons typically appear in the δ 7.22–8.03 ppm region in the ¹H NMR spectrum, while the carboxyl carbon resonates around δ 167.9 ppm in the ¹³C NMR spectrum.[1] Spectral data for 3-MBA is available in chemical databases.[8]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and elemental composition.[1] Electron ionization mass spectra are available for 3-MBA and its derivatives.[9][10]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the characteristic vibrational frequencies of the functional groups, such as the O-H stretch of the carboxylic acid and the S-H stretch of the thiol.[8]

Safety and Handling

3-Mercaptobenzoic acid is classified as an irritant and requires careful handling to avoid exposure.

Table 2: GHS Hazard and Safety Information

| Category | Information | Source(s) |

| GHS Classification | Skin Irritation (Category 2), Serious Eye Damage (Category 1), Specific target organ toxicity — single exposure (Category 3), Respiratory system irritation. | [6][11] |

| Signal Word | Danger | [6] |

| Hazard Statements | H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation. | [6][11] |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6][11] |

| Storage | Store in a dry, well-ventilated place. Keep container tightly sealed. Recommended storage temperature: 2-8°C. The compound is sensitive to air. | [2][3][5] |

| Personal Protective Equipment (PPE) | Eyeshields, gloves, and a dust mask (e.g., type N95). | [6] |

Experimental Protocols

Representative Synthesis of a Mercaptobenzoic Acid

While a specific, detailed protocol for the synthesis of 3-Mercaptobenzoic acid was not found in the initial search, a common method for preparing mercaptobenzoic acids involves the reaction of a chlorobenzoic acid with a sulfur source, followed by hydrolysis. The following protocol for the synthesis of the related isomer, 4-Mercaptobenzoic acid, illustrates the general principles.[12][13]

Objective: To synthesize 4-Mercaptobenzoic acid from p-chlorobenzoic acid and thiourea (B124793).

Materials:

-

p-Chlorobenzoic acid

-

Thiourea

-

Iodine (catalyst)

-

Deionized water

-

Sodium hydroxide (B78521)

-

Glacial acetic acid

-

Ethyl acetate (B1210297)

Procedure:

-

Reaction Setup: In a 10L glass reactor at 20-25°C, add 6.4L of ethanol. With stirring, add p-chlorobenzoic acid (800g, 5.1 mol) and thiourea (583g, 7.7 mol). Stir at room temperature until all solids are dissolved.[12]

-

Catalysis and Reflux: Add the catalyst, iodine (1.29g, 5.1 mmol), to the mixture. Heat the mixture to reflux (internal temperature of 75-80°C) and maintain for 7 hours.[12]

-

Isolation of Intermediate: After the reaction, cool the mixture to 0-5°C and let it stand for 3 hours. Filter the resulting precipitate to obtain the intermediate filter cake. Wash the cake with ethanol (2 x 2.5L) and dry under reduced pressure.[12]

-

Hydrolysis: In a separate 10L reactor, add 4.2L of deionized water. With stirring, add the dried intermediate (600g, 2.6 mol). Add solid sodium hydroxide (208g, 5.2 mol) in batches. Stir the mixture at room temperature for 1 hour.[12]

-

Precipitation: Filter the reaction mixture. To the filtrate, add 3L of glacial acetic acid dropwise to adjust the pH to 1-2, which will cause the product to precipitate.[12]

-

Purification: Cool the mixture to below 10°C, stir for 1 hour, and filter. Wash the collected solid with deionized water. The crude product can be further purified by recrystallization from a solvent like ethyl acetate to yield high-purity 4-Mercaptobenzoic acid.[12]

References

- 1. 3-Mercaptobenzoic acid | 4869-59-4 | Benchchem [benchchem.com]

- 2. 3-MERCAPTOBENZOIC ACID CAS#: 4869-59-4 [m.chemicalbook.com]

- 3. 3-MERCAPTOBENZOIC ACID CAS#: 4869-59-4 [amp.chemicalbook.com]

- 4. 3-Mercaptobenzoic Acid | CymitQuimica [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. 3-Mercaptobenzoic acid 95 4869-59-4 [sigmaaldrich.com]

- 7. 3-MERCAPTOBENZOIC ACID | 4869-59-4 [chemicalbook.com]

- 8. 3-MERCAPTOBENZOIC ACID(4869-59-4) 1H NMR spectrum [chemicalbook.com]

- 9. 3-Mercaptobenzoic acid, 2TMS derivative [webbook.nist.gov]

- 10. 3-Mercaptobenzoic acid, 2TMS derivative [webbook.nist.gov]

- 11. chemicalbook.com [chemicalbook.com]

- 12. Page loading... [wap.guidechem.com]

- 13. CN115710207B - Preparation method of 4-mercaptobenzoic acid - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-Mercaptobenzoic Acid (CAS 4869-59-4)

Introduction

3-Mercaptobenzoic acid (3-MBA), identified by CAS number 4869-59-4, is an aromatic organic compound featuring both a carboxylic acid (-COOH) and a thiol (-SH) functional group attached to a benzene (B151609) ring at the meta position.[1][2] This dual functionality imparts a versatile chemical reactivity, making it a valuable building block and ligand in various scientific fields.[2] Typically appearing as a white to light yellow crystalline solid, 3-MBA is soluble in polar solvents like ether and alcohol but has low solubility in water.[1][3] Its unique properties are leveraged in organic synthesis, coordination chemistry, materials science, and are of growing interest in pharmaceutical research.[1][2]

Physicochemical Properties

The fundamental physical and chemical characteristics of 3-Mercaptobenzoic acid are summarized below, providing a quantitative overview of the compound.

| Property | Value | Source(s) |

| CAS Number | 4869-59-4 | [3] |

| Molecular Formula | C₇H₆O₂S | [3] |

| Molecular Weight | 154.19 g/mol | [3] |

| Appearance | White to light yellow/orange crystalline solid/powder | [1][3][4] |

| Melting Point | 144-147 °C (lit.) | [3][5] |

| Boiling Point | 322.7 ± 25.0 °C (Predicted) | [3] |

| Density | 1.345 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 3.95 ± 0.10 (Predicted) | [3] |

| Flash Point | 149 °C | [3] |

| Vapor Pressure | 0.000113 mmHg at 25°C | [3] |

| Solubility | Soluble in ether and alcohol; insoluble in water. | [3] |

| InChI Key | RSFDFESMVAIVKO-UHFFFAOYSA-N | [1][6] |

| SMILES | C(O)(=O)C1=CC(S)=CC=C1 | [1] |

Spectroscopic Data

Detailed spectroscopic data for 3-Mercaptobenzoic acid, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available through specialized chemical databases. These spectra are crucial for structure confirmation and purity analysis in research and synthesis applications. For detailed spectra, resources like ChemicalBook provide access to ¹H NMR, IR, and MS data.[7]

Synthesis and Reactivity

General Synthetic Approaches

The synthesis of 3-Mercaptobenzoic acid can be achieved through several routes, typically involving the introduction of the thiol group onto a benzoic acid precursor.

-

Reduction of a Nitro Precursor : A common and effective method starts from 3-nitrobenzoic acid.[2] This multi-step process generally involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂), followed by diazotization of the amine, and subsequent reaction with a sulfur-containing nucleophile to introduce the thiol group.[2]

-

From 3-Aminobenzoic Acid : Another reported green chemistry approach involves the synthesis from 3-aminobenzoic acid and thiourea (B124793), potentially using continuous flow reactors in supercritical CO₂ to achieve high yields rapidly.[2]

Below is a generalized workflow for the synthesis of aromatic thiols from nitro-aromatic precursors.

Caption: Generalized synthesis workflow from a nitro-aromatic precursor.

Chemical Reactivity

The reactivity of 3-MBA is dominated by its two functional groups:

-

Thiol Group (-SH) : This group is known for its ability to be easily oxidized and to form strong bonds with metal surfaces, especially noble metals like gold.[2] This property is fundamental to its use in forming self-assembled monolayers (SAMs) on metal substrates for applications in nanotechnology and corrosion inhibition.[1][2]

-

Carboxylic Acid Group (-COOH) : This group provides a site for typical carboxylic acid reactions, such as deprotonation to form a carboxylate, esterification, and amide bond formation. The carboxylate form enhances water solubility and allows for coordination to metal centers through its oxygen atoms.[2]

The meta-positioning of these two groups on the benzene ring prevents direct electronic conjugation between them, allowing each group to exhibit its characteristic reactivity largely independently. This makes 3-MBA a versatile bifunctional linker in the design of complex molecular structures.[2]

Applications in Research and Development

Coordination Chemistry and Ligand Design

In its deprotonated form, 3-mercaptobenzoate is a versatile hybrid hard-soft donor ligand. The soft thiol group can bind to soft metal centers, while the hard carboxylate group can coordinate with hard metal centers, enabling the formation of diverse coordination polymers and metal complexes.[2]

Nanotechnology and Materials Science

3-MBA is widely used for the surface functionalization of nanoparticles, particularly gold nanoparticles (AuNPs).[2] The thiol group anchors the molecule to the nanoparticle surface, creating a stable protective layer that prevents aggregation.[2] The outward-facing carboxylic acid groups can be used to modulate solubility (e.g., in water) and provide attachment points for conjugating biomolecules, making these functionalized nanoparticles suitable for applications in bioimaging, drug delivery, and catalysis.[2] It has also been shown to be an effective corrosion inhibitor for metal surfaces by forming a protective film.[1][8]

Caption: Functionalization of a gold nanoparticle using 3-MBA as a linker.

Pharmaceutical and Biological Research

3-Mercaptobenzoic acid has demonstrated potential biological activity, including antimicrobial properties, by inhibiting bacterial enzymes.[1][8] It binds to the active site of certain enzymes, preventing them from carrying out their function.[8] This makes it a compound of interest for further investigation in drug development.

Safety and Toxicology

3-Mercaptobenzoic acid is classified as an irritant and requires careful handling in a laboratory setting.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should always be used.[9]

| Hazard Information | Details | Source(s) |

| Hazard Class | Irritant | [3] |

| Hazard Statements | H315 (Causes skin irritation), H318/H319 (Causes serious eye damage/irritation), H335 (May cause respiratory irritation) | [10][11] |

| Signal Word | Danger / Warning | [11] |

| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water...) | [11] |

| Storage | Store in a cool (2-8°C), dry, well-ventilated place in a tightly sealed container. Sensitive to oxidation in air. | [3][11] |

| Personal Protective Equipment | Dust mask (type N95), eye shields, gloves. |

Experimental Protocols

While specific, detailed experimental protocols from peer-reviewed literature are not provided in the search results, a general procedure for a common synthesis can be outlined. The following is an illustrative protocol for the synthesis of a mercaptobenzoic acid isomer, which demonstrates the key steps.

Illustrative Synthesis: From a Halogenated Precursor

This protocol is adapted from a method for synthesizing the related 4-Mercaptobenzoic acid and illustrates a plausible, general approach.[12]

Objective: To synthesize 3-Mercaptobenzoic acid from 3-chlorobenzoic acid and thiourea.

Materials:

-

3-Chlorobenzoic acid

-

Thiourea

-

Iodine (catalyst)

-

Sodium Hydroxide

-

Deionized Water

-

Ice

-

Acetic Acid

Procedure:

-

Reaction Setup: In a suitable glass reactor, dissolve 3-chlorobenzoic acid and a molar excess of thiourea (e.g., 1.5 equivalents) in ethanol at room temperature with stirring.[12]

-

Catalysis and Reflux: Add a catalytic amount of iodine to the mixture. Heat the reaction to reflux (approximately 75-80°C) and maintain for several hours (e.g., 7 hours).[12]

-

Isolation of Intermediate: After the reaction is complete, cool the mixture in an ice bath (0-5°C) to precipitate the intermediate product. Filter the solid, wash with cold ethanol, and dry under reduced pressure.[12]

-

Hydrolysis: Prepare an aqueous solution of sodium hydroxide. Add the dried intermediate to the NaOH solution and stir at room temperature for about an hour to facilitate hydrolysis.[12]

-

Precipitation of Product: Filter the resulting solution. Slowly add ice-cold acetic acid to the filtrate to adjust the pH to 1-2, which will cause the crude 3-Mercaptobenzoic acid to precipitate out.[12]

-

Purification: Cool the mixture with the precipitate in an ice bath, stir for an hour, and then filter. Wash the collected solid with deionized water and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethyl acetate.[12]

Disclaimer: This is a generalized protocol. Researchers should consult specific literature and perform appropriate safety assessments before conducting any experiment.

References

- 1. CAS 4869-59-4: 3-Mercaptobenzoic acid | CymitQuimica [cymitquimica.com]

- 2. 3-Mercaptobenzoic acid | 4869-59-4 | Benchchem [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. 3-Mercaptobenzoic Acid | CymitQuimica [cymitquimica.com]

- 5. 3-MERCAPTOBENZOIC ACID | 4869-59-4 [chemicalbook.com]

- 6. 4869-59-4 | 3-Mercaptobenzoic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 7. 3-MERCAPTOBENZOIC ACID(4869-59-4) 1H NMR spectrum [chemicalbook.com]

- 8. 3-Mercaptobenzoic acid | 4869-59-4 | FM25083 | Biosynth [biosynth.com]

- 9. fishersci.com [fishersci.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Page loading... [guidechem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Molecular Structure of 3-Mercaptobenzoic Acid

Abstract

This technical guide provides a comprehensive overview of the molecular structure of 3-Mercaptobenzoic acid (3-MBA), a compound of significant interest in various scientific and pharmaceutical research fields. This document details its chemical and physical properties, provides insights into its synthesis, and presents key spectroscopic and crystallographic data. The information is intended to serve as a foundational resource for researchers engaged in drug discovery, materials science, and chemical synthesis.

Introduction

3-Mercaptobenzoic acid is an organosulfur compound featuring a benzene (B151609) ring substituted with a carboxyl group and a thiol group at the meta position. This unique arrangement of functional groups imparts specific chemical reactivity and physical properties, making it a versatile building block in the synthesis of more complex molecules, including pharmaceutical agents and functional materials. The presence of both a carboxylic acid and a thiol allows for a diverse range of chemical modifications, rendering it a valuable intermediate in organic synthesis.

Molecular Structure and Identification

The fundamental structure of 3-Mercaptobenzoic acid consists of a benzene ring with a carboxylic acid group (-COOH) and a thiol group (-SH) at positions 1 and 3, respectively.

Table 1: Chemical Identifiers for 3-Mercaptobenzoic Acid

| Identifier | Value |

| IUPAC Name | 3-Sulfanylbenzoic acid |

| Synonyms | m-Mercaptobenzoic acid, 3-Thiobenzoic acid |

| CAS Number | 4869-59-4 |

| Molecular Formula | C₇H₆O₂S[1] |

| SMILES String | OC(=O)c1cccc(S)c1 |

| InChI Key | RSFDFESMVAIVKO-UHFFFAOYSA-N |

Physicochemical Properties

The physical and chemical properties of 3-Mercaptobenzoic acid are crucial for its handling, application in reactions, and for understanding its behavior in biological systems.

Table 2: Physicochemical Data for 3-Mercaptobenzoic Acid

| Property | Value |

| Molecular Weight | 154.19 g/mol |

| Appearance | White to light yellow crystalline powder[1] |

| Melting Point | 144-147 °C |

| Boiling Point | 322.7 ± 25.0 °C (Predicted)[2] |

| Density | 1.345 ± 0.06 g/cm³ (Predicted)[2] |

| pKa | 3.95 ± 0.10 (Predicted)[2] |

| Solubility | Soluble in ether and alcohol[2] |

Synthesis of 3-Mercaptobenzoic Acid

A common and effective method for the synthesis of 3-Mercaptobenzoic acid is through the reduction of its corresponding disulfide, 3,3'-dithiobis(benzoic acid). This method is advantageous due to the relative stability of the disulfide starting material and the straightforward nature of the reduction.

Experimental Protocol: Reduction of 3,3'-Dithiobis(benzoic acid)

This protocol outlines a general procedure for the synthesis of 3-Mercaptobenzoic acid.

Materials:

-

3,3'-Dithiobis(benzoic acid)

-

Zinc dust

-

Glacial acetic acid

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Deionized water

Procedure:

-

Dissolution: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,3'-dithiobis(benzoic acid) in glacial acetic acid.

-

Reduction: While stirring, add zinc dust portion-wise to the suspension. The amount of zinc should be in molar excess to ensure complete reduction.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reduction can be monitored by thin-layer chromatography (TLC). The disappearance of the starting material spot indicates the completion of the reaction.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove excess zinc and other insoluble materials.

-

Precipitation: Pour the filtrate into a beaker containing ice-water. A precipitate of 3-Mercaptobenzoic acid should form. If precipitation is incomplete, the pH can be adjusted.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.

-

Drying: Dry the purified crystals under vacuum to obtain the final product.

Spectroscopic Analysis

Spectroscopic data is essential for the structural elucidation and confirmation of the identity and purity of 3-Mercaptobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule.

Table 3: Predicted 1H and 13C NMR Chemical Shifts for 3-Mercaptobenzoic Acid

| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

| -COOH | ~11-13 | ~168 |

| -SH | ~3-4 | - |

| Aromatic H/C | ~7.2-8.0 | ~125-135 |

Note: Actual chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Characteristic IR Absorption Bands for 3-Mercaptobenzoic Acid

| Functional Group | Vibrational Mode | Wavenumber (cm-1) |

| O-H (Carboxylic acid) | Stretching | 2500-3300 (broad) |

| C=O (Carboxylic acid) | Stretching | 1680-1710 |

| S-H (Thiol) | Stretching | 2550-2600 (weak) |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-O (Carboxylic acid) | Stretching | 1210-1320 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For benzoic acid and its derivatives, common fragmentation involves the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH).

Expected Fragmentation Pattern:

-

Molecular Ion (M+): m/z = 154

-

Loss of -OH: m/z = 137

-

Loss of -COOH: m/z = 109

-

Phenyl Cation: m/z = 77

Crystal Structure

The solid-state structure of 3-Mercaptobenzoic acid is characterized by intermolecular hydrogen bonding between the carboxylic acid groups, forming dimers. The thiol groups may also participate in weaker intermolecular interactions. Detailed crystallographic data can be obtained through single-crystal X-ray diffraction analysis.

Biological Activity and Applications

While extensive research on the specific biological signaling pathways of 3-Mercaptobenzoic acid is ongoing, its structural motifs are present in various biologically active molecules. The thiol group can act as a nucleophile or a reducing agent, and it can coordinate with metal ions in metalloenzymes. The carboxylic acid group can participate in hydrogen bonding and salt bridge formation with biological macromolecules. These properties make 3-Mercaptobenzoic acid and its derivatives interesting candidates for drug design and development, particularly in areas where targeting cysteine residues or mimicking carboxylate-containing substrates is desired. For instance, related mercaptobenzoic acid compounds have been investigated for their potential as enzyme inhibitors and as components of self-assembled monolayers for biosensor applications.

Conclusion

3-Mercaptobenzoic acid is a molecule with a well-defined structure and a rich chemistry owing to its bifunctional nature. This guide has summarized its key molecular and physical characteristics, provided a representative synthetic protocol, and outlined its spectroscopic features. The versatile nature of this compound makes it a valuable tool for researchers in chemistry, biology, and materials science, with promising applications in drug development and beyond. Further investigation into its specific biological targets and mechanisms of action is warranted to fully exploit its therapeutic potential.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 3-Mercaptobenzoic Acid

Introduction

3-Mercaptobenzoic acid is a crucial intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. Its thiol and carboxylic acid functionalities make it a versatile building block for creating complex molecules. This technical guide provides a detailed overview of the primary synthetic routes to 3-mercaptobenzoic acid, focusing on the diazotization of 3-aminobenzoic acid and the reduction of its corresponding disulfide. This document offers structured data, comprehensive experimental protocols, and visual diagrams to facilitate a deeper understanding and practical application of these synthetic methods.

Core Synthetic Pathways

The two predominant methods for the laboratory and industrial scale synthesis of 3-mercaptobenzoic acid are:

-

Diazotization of 3-Aminobenzoic Acid: This classic route involves the conversion of the amino group of 3-aminobenzoic acid into a diazonium salt. This intermediate is then reacted with a sulfur-containing nucleophile, such as potassium ethyl xanthate, followed by hydrolysis to yield the desired thiol.

-

Reduction of 3,3'-Dithiobis(benzoic acid): This method involves the cleavage of the disulfide bond of 3,3'-dithiobis(benzoic acid) using a suitable reducing agent, such as zinc dust in an acidic or basic medium, to afford two equivalents of 3-mercaptobenzoic acid.

Signaling Pathways and Chemical Transformations

The following diagram illustrates the key chemical transformations involved in the primary synthesis routes of 3-mercaptobenzoic acid.

Caption: Key synthetic pathways to 3-Mercaptobenzoic Acid.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of 3-mercaptobenzoic acid via the diazotization route.

Table 1: Diazotization of 3-Aminobenzoic Acid

| Parameter | Value | Reference |

| Starting Material | 3-Aminobenzoic Acid | [1][2][3] |

| Molar Mass ( g/mol ) | 137.14 | [3] |

| Reagents | ||

| Sodium Nitrite (B80452) (NaNO₂) | 1.0 - 1.2 eq. | [4] |

| Hydrochloric Acid (HCl) | 2.5 - 3.0 eq. | [4] |

| Solvent | Water | [4] |

| Temperature | 0 - 5 °C | [4] |

| Reaction Time | 30 - 60 minutes | [4] |

| Yield | Quantitative (used in situ) | [5] |

Table 2: Xanthate Displacement and Hydrolysis

| Parameter | Value | Reference |

| Starting Material | 3-Carboxybenzenediazonium Chloride | (from Table 1) |

| Reagents | ||

| Potassium Ethyl Xanthate | 1.1 - 1.3 eq. | [6] |

| Sodium Hydroxide (B78521) (NaOH) | For hydrolysis | [6] |

| Hydrochloric Acid (HCl) | For acidification | [6] |

| Solvent | Water | [6] |

| Temperature | 50 - 60 °C (Xanthate addition), Reflux (Hydrolysis) | [5] |

| Reaction Time | 1 - 2 hours (Xanthate), 2 - 4 hours (Hydrolysis) | [5] |

| Yield | 70 - 85% | [5] |

Experimental Protocols

General Experimental Workflow

The following diagram outlines the general workflow for the synthesis of 3-mercaptobenzoic acid.

Caption: General experimental workflow for synthesis.

Detailed Methodology: Synthesis via Diazotization of 3-Aminobenzoic Acid

Step 1: Preparation of the Diazonium Salt Solution

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3-aminobenzoic acid in dilute hydrochloric acid (2.5 equivalents).

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the resulting solution for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is typically quantitative and is used directly in the next step.

Step 2: Formation and Hydrolysis of the Xanthate Intermediate

-

In a separate flask, dissolve potassium ethyl xanthate (1.2 equivalents) in water and cool to 10-15 °C.

-

Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution with vigorous stirring. An oily, often reddish, intermediate may form.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

For hydrolysis, add a concentrated solution of sodium hydroxide and heat the mixture to reflux for 2-4 hours until the evolution of ethanethiol (B150549) ceases.

-

Cool the reaction mixture and filter to remove any solid impurities.

-

Acidify the filtrate with concentrated hydrochloric acid to precipitate the crude 3-mercaptobenzoic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 3: Purification

-

The crude 3-mercaptobenzoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

Detailed Methodology: Synthesis via Reduction of 3,3'-Dithiobis(benzoic acid)

Step 1: Reduction of the Disulfide

-

In a round-bottom flask, suspend 3,3'-dithiobis(benzoic acid) in a suitable solvent such as acetic acid or an aqueous solution of sodium hydroxide.

-

Add a reducing agent, such as zinc dust (2.5-3.0 equivalents), portion-wise with stirring. The reaction is often exothermic and may require cooling.

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete, as indicated by the disappearance of the starting material (TLC analysis).

Step 2: Work-up and Isolation

-

Filter the reaction mixture to remove the excess reducing agent and any inorganic salts.

-

If the reaction was performed in an acidic medium, the product may be present in the filtrate. If performed in a basic medium, acidify the filtrate with hydrochloric acid to precipitate the product.

-

Collect the precipitated 3-mercaptobenzoic acid by filtration, wash with water, and dry.

Step 3: Purification

-

Purify the crude product by recrystallization as described in the previous method.

Conclusion

This guide has detailed the most common and effective methods for the synthesis of 3-mercaptobenzoic acid. The diazotization of 3-aminobenzoic acid is a versatile and widely used method, while the reduction of the corresponding disulfide offers a more direct route if the starting material is readily available. The provided quantitative data, experimental protocols, and visual diagrams are intended to serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development. Careful attention to reaction conditions and purification techniques is essential for obtaining high yields of pure 3-mercaptobenzoic acid.

References

- 1. 3-Aminobenzoic acid - Wikipedia [en.wikipedia.org]

- 2. 3-Aminobenzoic acid | 99-05-8 [chemicalbook.com]

- 3. 3-Aminobenzoic Acid | C7H7NO2 | CID 7419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. questjournals.org [questjournals.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Page loading... [guidechem.com]

Solubility Profile of 3-Mercaptobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Mercaptobenzoic acid. Due to the limited availability of specific quantitative solubility data for 3-Mercaptobenzoic acid in public literature, this document presents qualitative solubility information and, for comparative purposes, quantitative data for the parent compound, benzoic acid. Furthermore, detailed experimental protocols for solubility determination are provided, alongside graphical representations of the experimental workflow and the chemical principles governing solubility.

Solubility of 3-Mercaptobenzoic Acid

Qualitative assessments indicate that 3-Mercaptobenzoic acid, a solid yellow crystalline compound, has low solubility at room temperature.[1] It is generally described as soluble in organic solvents such as alcohols and ether, as well as in ammonia, but insoluble in water.[1][2][3]

Table 1: Qualitative Solubility of 3-Mercaptobenzoic Acid

| Solvent | Solubility | Reference |

| Water | Insoluble | [1] |

| Alcohol | Soluble | [1][2][3] |

| Ether | Soluble | [1][2] |

| Ammonia | Soluble | [1] |

Comparative Solubility Data: Benzoic Acid

To provide a quantitative context for researchers, the following table summarizes the solubility of benzoic acid, the parent compound of 3-Mercaptobenzoic acid, in various common solvents. The data illustrates how solubility is influenced by the solvent type and temperature. The solubility of benzoic acid generally increases with temperature.

Table 2: Quantitative Solubility of Benzoic Acid in Various Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Water | 25 | 0.34 |

| Water | 100 | 5.90 |

| Ethanol | 25 | 58.4 |

| Methanol | 25 | 56.7 |

| Acetone | 25 | 51.0 |

| Benzene | 25 | 12.2 |

| Carbon Tetrachloride | 25 | 4.1 |

| Ethyl Acetate | 25 | 44.9 |

| Diethyl Ether | 25 | 40.7 |

Note: This data is for benzoic acid and is intended for comparative purposes only. The actual solubility of 3-Mercaptobenzoic acid will differ due to the presence of the thiol (-SH) group.

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, protocol for determining the solubility of a solid organic compound like 3-Mercaptobenzoic acid in a given solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials and Equipment:

-

3-Mercaptobenzoic acid

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, etc.)

-

Analytical balance

-

Spatula

-

Vials or test tubes with screw caps

-

Constant temperature bath or shaker with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Solvent: Ensure all solvents are of high purity.

-

Addition of Excess Solute: To a series of vials, add a known volume of the desired solvent (e.g., 5 mL). Add an excess amount of 3-Mercaptobenzoic acid to each vial to ensure that a saturated solution is formed. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached. The temperature should be carefully controlled and recorded.

-

Phase Separation: After equilibration, remove the vials from the shaker. Allow the excess solid to settle. For finer suspensions, centrifugation at a controlled temperature can be used to facilitate the separation of the solid and liquid phases.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. To ensure that no solid particles are transferred, filter the solution using a syringe filter into a clean, tared vial or a volumetric flask. The filter material should be chemically inert to the solvent.

-

Quantification:

-

Gravimetric Method: If the solvent is volatile, the solvent from the filtered, known volume of the saturated solution can be evaporated, and the mass of the remaining solid solute can be determined.

-

Spectroscopic/Chromatographic Method: Dilute the filtered saturated solution to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted solution using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of 3-Mercaptobenzoic acid.

-

-

Calculation of Solubility: From the determined concentration of the saturated solution, calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

-

Repeatability: The experiment should be repeated at least in triplicate to ensure the reliability of the results.

Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the theoretical basis of solubility.

Caption: Experimental workflow for determining the solubility of 3-Mercaptobenzoic acid.

Caption: Factors influencing the solubility of 3-Mercaptobenzoic acid.

References

3-Mercaptobenzoic acid safety data sheet (SDS) information

A Technical Safety Guide to 3-Mercaptobenzoic Acid

Introduction: 3-Mercaptobenzoic acid (CAS: 4869-59-4) is an aromatic thiol compound utilized in various chemical research and synthesis applications.[1] Its properties as a reducing agent and coordination reagent make it valuable in the development of dyes, metal complexes, and other specialized materials.[1] For researchers, scientists, and drug development professionals, a comprehensive understanding of its safety profile is paramount to ensure safe handling and mitigate potential laboratory hazards. This guide provides an in-depth overview of the safety data for 3-Mercaptobenzoic acid, focusing on its physicochemical properties, toxicological profile, and essential handling protocols.

Section 1: Chemical and Physical Properties

A foundational aspect of laboratory safety is understanding a substance's physical and chemical properties. These characteristics influence storage conditions, handling procedures, and potential reactivity. The key properties of 3-Mercaptobenzoic acid are summarized below.

| Property | Value | Source |

| CAS Number | 4869-59-4 | [2][3][4][5] |

| Molecular Formula | C₇H₆O₂S | [1][4][5] |

| Molecular Weight | 154.19 g/mol | [2][4][5] |

| Appearance | White to light yellow/orange powder or crystal | [1][5] |

| Melting Point | 144-147 °C | [1][2][3][5] |

| Boiling Point | 322.7 ± 25.0 °C (Predicted) | [5][6] |

| Density | 1.345 ± 0.06 g/cm³ (Predicted) | [5][6] |

| pKa | 3.95 ± 0.10 (Predicted) | [1][5] |

| Solubility | Soluble in alcohol and ether; Insoluble in water | [1][5] |

| Stability | Sensitive to oxidation in air | [1][5] |

Section 2: Hazard Identification and GHS Classification

3-Mercaptobenzoic acid is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to irritation and serious eye damage.

| GHS Classification | Category | Hazard Statement | Signal Word |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Danger |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | Danger |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Danger |

The logical flow from substance to classification based on its hazardous effects is illustrated below.

Caption: Logical relationship between exposure routes and GHS hazard classification.

Section 3: Toxicological Information

| Toxicological Endpoint | Result |

| Acute Toxicity (Oral, Dermal, Inhalation) | Data not available. |

| Skin Irritation | Causes skin irritation.[4] |

| Eye Irritation | Causes serious eye damage.[4] |

| Respiratory Irritation | May cause respiratory irritation.[1][4] |

| Carcinogenicity | No components are identified as a carcinogen by IARC, NTP, or OSHA. |

Section 4: Experimental Protocols

While the specific studies for 3-Mercaptobenzoic acid are not detailed in the SDS, the hazard classifications are based on standardized testing guidelines, typically from the Organisation for Economic Co-operation and Development (OECD).

Methodology for Skin Irritation (Based on OECD Test Guideline 404) The acute dermal irritation/corrosion test is designed to assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

-

Test System: Typically conducted using albino rabbits.

-

Procedure: A small amount (e.g., 0.5 g) of the test substance is applied to a shaved patch of skin on the animal. The patch is covered with a gauze dressing for a set exposure period, usually 4 hours.

-

Observation: After the exposure period, the substance is removed, and the skin is evaluated for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours).

-

Classification: The severity and reversibility of the observed skin reactions are scored. A substance is classified as a skin irritant (Category 2) if it produces reversible inflammatory changes.

Methodology for Eye Damage (Based on OECD Test Guideline 405) This test evaluates a substance's potential to produce irritation or damage to the eye.

-

Test System: Conducted using albino rabbits.

-

Procedure: A small, measured amount of the substance (e.g., 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at prescribed intervals after instillation (e.g., 1, 24, 48, and 72 hours).

-

Classification: Effects are scored based on their severity, persistence, and reversibility. A substance is classified as causing serious eye damage (Category 1) if it produces irreversible tissue damage or severe, persistent inflammatory changes.[1]

Section 5: Safe Handling and Emergency Procedures

Given its hazardous properties, strict adherence to safety protocols is mandatory when handling 3-Mercaptobenzoic acid.

Exposure Controls and Personal Protective Equipment (PPE) Engineering controls and appropriate PPE are critical to minimize exposure.

| Control | Specification | Source |

| Engineering Controls | Use only outdoors or in a well-ventilated area. Ensure eyewash stations and safety showers are close to the workstation. | [7] |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles. | [1][7] |

| Skin Protection | Wear suitable protective clothing and chemical-resistant gloves. | [1][7] |

| Respiratory Protection | Use a dust mask (e.g., N95 type in the US) if dust formation is likely. | [2] |

Safe Handling and Storage Workflow A systematic approach to handling ensures safety from acquisition to disposal.

Caption: Recommended workflow for the safe handling and storage of 3-Mercaptobenzoic acid.

First Aid Measures Immediate and appropriate first aid is crucial in the event of an exposure.

References

- 1. chembk.com [chembk.com]

- 2. 3-巯基苯甲酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-MERCAPTOBENZOIC ACID | 4869-59-4 [chemicalbook.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 3-MERCAPTOBENZOIC ACID price,buy 3-MERCAPTOBENZOIC ACID - chemicalbook [chemicalbook.com]

- 6. 3-MERCAPTOBENZOIC ACID CAS#: 4869-59-4 [m.chemicalbook.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxybenzaldehyde (3-MBA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxybenzaldehyde (B106831) (3-MBA), also known as m-anisaldehyde, is an aromatic organic compound with significant applications in the pharmaceutical, flavor, and fragrance industries. A comprehensive understanding of its physicochemical properties is paramount for its effective utilization in research, development, and quality control. This technical guide provides a detailed overview of the core physicochemical characteristics of 3-MBA, methodologies for their determination, and key structural and property relationships.

Chemical Identity and Structure

3-Methoxybenzaldehyde is a substituted benzaldehyde (B42025) where a methoxy (B1213986) group is attached to the third carbon of the benzene (B151609) ring.[1] Its chemical structure is foundational to its physical and chemical behaviors.

-

IUPAC Name : 3-methoxybenzaldehyde[1]

-

Synonyms : m-Anisaldehyde, 3-Anisaldehyde, Metamethoxybenzaldehyde[1]

-

CAS Number : 591-31-1[2]

-

Molecular Formula : C₈H₈O₂[1]

-

Canonical SMILES : COC1=CC=CC(=C1)C=O[1]

-

InChI : InChI=1S/C8H8O2/c1-10-8-4-2-3-7(5-8)6-9/h2-6H,1H3[1]

Physicochemical Properties

The physicochemical properties of 3-MBA are critical for predicting its behavior in various systems, including solubility, reactivity, and bioavailability. The following table summarizes the key quantitative data for 3-MBA.

| Property | Value | Reference(s) |

| Molecular Weight | 136.15 g/mol | [1][2] |

| Physical State | Liquid | [1][2] |

| Appearance | Clear pale yellow to yellow liquid | [2][3] |

| Odor | Almond-like, sweet, floral | [4][5] |

| Melting Point | Not applicable (liquid at room temperature), some sources list 187°C which is likely an error or a different compound. | [2] |

| Boiling Point | 230-233 °C at 1013 hPa; 143 °C at 50 mm Hg; 101-103 °C at 10 mmHg | [2][6] |

| Density | 1.117 - 1.12 g/cm³ at 20 °C | [2] |

| Refractive Index (n20/D) | 1.553 - 1.557 | [2][7] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, ether, benzene, chloroform, and methanol.[2][3][4][5] | [2][3][4][5] |

| logP (Octanol/Water) | 1.71 | [1][8] |

| pKa (Strongest Basic) | -4.8 (Predicted) | [8] |

| Vapor Pressure | 1.3 hPa at 73 °C | [2] |

| Flash Point | >110 °C (>230 °F) | [2] |

| Autoignition Temperature | 225 °C | [2] |

Experimental Protocols for Property Determination

Standardized experimental protocols are crucial for obtaining reliable and reproducible physicochemical data. While specific experimental reports for 3-MBA are not detailed in the provided search results, the following outlines general methodologies applicable to the determination of these properties for aromatic aldehydes.

Purity Analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

Purity is a fundamental characteristic that influences all other physicochemical measurements. HPLC and GC are powerful techniques for assessing the purity of 3-MBA and identifying any impurities.[9]

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is commonly used for non-volatile and thermally labile compounds.[10]

-

Instrumentation: HPLC system with a UV detector, pump, autosampler, and column oven.[9]

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typical.[9]

-

Mobile Phase: A mixture of acetonitrile (B52724) and water is often employed.[9]

-

Detection: UV detection at a wavelength where the analyte has strong absorbance.[9]

-

-

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds and is often coupled with Mass Spectrometry (GC-MS) for identification of volatile impurities.[9]

Melting and Boiling Point Determination

-

Melting Point: For solid compounds, a melting point apparatus is used. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

-

Boiling Point: The boiling point of a liquid like 3-MBA can be determined by distillation. The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure is the boiling point. For higher accuracy, especially for small sample volumes, a micro-boiling point apparatus can be used. Boiling points at reduced pressures are often determined and reported.[2][6]

Solubility Determination

Solubility is typically determined by the shake-flask method. A known amount of 3-MBA is added to a specific volume of the solvent (e.g., water, ethanol) in a flask. The mixture is agitated at a constant temperature for a prolonged period to reach equilibrium. The concentration of the dissolved solute in the saturated solution is then measured, often using HPLC or UV-Vis spectroscopy.

Determination of the Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is a common technique where the compound is partitioned between octanol (B41247) and water. After equilibration, the concentration of the compound in each phase is determined, and the logP is calculated as the logarithm of the ratio of the concentrations in the octanol and water phases.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the physicochemical characterization of a chemical substance like 3-MBA.

Caption: A generalized workflow for the physicochemical characterization of 3-MBA.

Interrelationship of Key Physicochemical Properties

This diagram illustrates the logical connections between the fundamental structure of 3-MBA and its key physicochemical properties.

Caption: Relationship between the structure and key physicochemical properties of 3-MBA.

Safety and Handling

3-Methoxybenzaldehyde is classified as an irritant.[1] It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[11][12] It should be stored in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[13]

Conclusion

This technical guide has summarized the essential physicochemical properties of 3-methoxybenzaldehyde, providing a valuable resource for professionals in the fields of chemistry and drug development. The data presented, along with the outlined experimental methodologies, will aid in the effective and safe use of 3-MBA in various scientific and industrial applications. A thorough understanding of these properties is fundamental to predicting its behavior, ensuring its quality, and developing new applications.

References

- 1. 3-Methoxybenzaldehyde | C8H8O2 | CID 11569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methoxybenzaldehyde CAS#: 591-31-1 [m.chemicalbook.com]

- 3. 3-Methoxybenzaldehyde | 591-31-1 [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Page loading... [wap.guidechem.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 3-methoxybenzaldehyde [stenutz.eu]

- 8. hmdb.ca [hmdb.ca]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. chemos.de [chemos.de]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Acid Dissociation Constants (pKa) of 3-Mercaptobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid dissociation constants (pKa) of 3-Mercaptobenzoic acid (3-MBA), a bifunctional molecule of significant interest in various scientific fields, including pharmaceuticals, materials science, and coordination chemistry. This document outlines the known pKa values, details the experimental methodologies for their determination, and illustrates relevant applications and logical workflows.

Physicochemical Properties and pKa Values

3-Mercaptobenzoic acid possesses two ionizable protons corresponding to its carboxylic acid and thiol functional groups. The dissociation of these groups is fundamental to the molecule's behavior in solution, influencing its solubility, reactivity, and interaction with biological systems and material surfaces.

Data Summary

The pKa values for 3-Mercaptobenzoic acid are summarized in the table below. The value for the carboxylic acid group is a predicted value found consistently in chemical literature, while the pKa for the thiol group is an estimation based on the known pKa of thiophenol and the electronic effects of the meta-substituted carboxyl group.

| Functional Group | pKa Value (pKa₁) | pKa Value (pKa₂) | Method |

| Carboxylic Acid (-COOH) | ~3.95 ± 0.10 | Predicted | |

| Thiol (-SH) | < 6.6 | Estimated |

Experimental Determination of pKa Values

The determination of acid dissociation constants is a critical experimental procedure. The following sections detail two common and reliable methods: potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

Potentiometric titration is a highly accurate method for pKa determination, involving the gradual addition of a titrant to a solution of the analyte and monitoring the resulting change in potential.

2.1.1 Principle

A solution of 3-Mercaptobenzoic acid is titrated with a strong base (e.g., NaOH). The pH of the solution is measured after each addition of the titrant. A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For a diprotic acid like 3-MBA, two inflection points will be observed.

2.1.2 Detailed Methodology

-

Preparation of Solutions:

-

Prepare a standardized solution of ~0.1 M sodium hydroxide (B78521) (NaOH), ensuring it is carbonate-free.

-

Accurately weigh a sample of pure 3-Mercaptobenzoic acid and dissolve it in a suitable solvent (e.g., a water-ethanol mixture to ensure solubility) to a known concentration (e.g., 0.01 M).

-

Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength.

-

-

Calibration of the pH Meter:

-

Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

-

-

Titration Procedure:

-

Place a known volume (e.g., 25 mL) of the 3-MBA solution into a reaction vessel.

-

Add a sufficient volume of the KCl solution.

-

Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

-

Begin stirring the solution and record the initial pH.

-

Add the standardized NaOH solution in small, precise increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration until the pH has passed the second equivalence point (e.g., up to pH 12).

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to obtain the titration curve.

-

Determine the two equivalence points from the inflection points of the curve. This can be done more accurately by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.

-

The pKa values are determined from the pH at the half-equivalence points. pKa₁ is the pH at half the volume of the first equivalence point, and pKa₂ is the pH at the midpoint between the first and second equivalence points.

-

UV-Vis Spectrophotometry

Spectrophotometric pKa determination is a sensitive method suitable for compounds with a chromophore whose absorbance spectrum changes with pH.

2.2.1 Principle

The acidic (H₂A), monoanionic (HA⁻), and dianionic (A²⁻) forms of 3-Mercaptobenzoic acid will exhibit different UV-Vis absorbance spectra. By measuring the absorbance of a solution at a fixed wavelength across a range of pH values, the relative concentrations of each species can be determined. The pKa values can then be calculated using the Henderson-Hasselbalch equation.

2.2.2 Detailed Methodology

-

Preparation of Solutions:

-

Prepare a stock solution of 3-Mercaptobenzoic acid of known concentration in a suitable solvent.

-

Prepare a series of buffer solutions with known pH values covering the range of interest (e.g., pH 2 to 12).

-

-

Spectral Acquisition:

-

Record the UV-Vis absorbance spectrum of the 3-MBA solution at a very low pH (e.g., pH 2) to obtain the spectrum of the fully protonated species (H₂A).

-

Record the spectrum at a very high pH (e.g., pH 12) to obtain the spectrum of the fully deprotonated species (A²⁻).

-

Identify the wavelengths of maximum absorbance (λ_max) for the different species. Choose analytical wavelengths where the absorbance difference between the species is maximal.

-

-

Absorbance Measurements at Various pHs:

-

Prepare a series of solutions with a constant concentration of 3-MBA, each in a different buffer solution from the prepared series.

-

Measure the absorbance of each solution at the selected analytical wavelengths.

-

-

Data Analysis:

-

Plot absorbance versus pH. A sigmoidal curve will be obtained for each ionization step.

-

The pKa value is the pH at which the absorbance is midway between the absorbance of the acidic and basic forms.

-

Alternatively, the pKa can be determined by applying the Henderson-Hasselbalch equation: pKa = pH - log([A⁻]/[HA]) The ratio of the concentrations of the deprotonated and protonated forms can be calculated from the absorbance values.

-

Visualized Workflows and Applications

While specific signaling pathways involving 3-Mercaptobenzoic acid are not well-documented, its utility in materials science, particularly in the formation of self-assembled monolayers (SAMs) for biosensor development, is a significant area of research[1][2].

Logical Workflow for pKa Determination

The following diagram illustrates the general workflow for determining pKa values, applicable to both potentiometric and spectrophotometric methods.

Caption: A generalized workflow for the experimental determination of pKa values.

Application in Biosensor Technology

3-Mercaptobenzoic acid is utilized in the fabrication of biosensors through the formation of self-assembled monolayers (SAMs) on gold surfaces. The thiol group provides a strong anchor to the gold, while the carboxylic acid group offers a versatile point for the immobilization of biorecognition elements like antibodies or enzymes.

Caption: Formation of a self-assembled monolayer for biosensor applications.

Conclusion

The pKa values of 3-Mercaptobenzoic acid are crucial for understanding and predicting its chemical and biological behavior. While the pKa of the carboxylic acid group is well-predicted, further experimental investigation is warranted to precisely determine the pKa of the thiol group. The methodologies outlined in this guide provide a robust framework for such determinations. The application of 3-MBA in areas like biosensor development highlights the importance of its bifunctional nature, which is directly governed by the ionization state of its acidic and thiolic moieties.

References

Stability and Storage of 3-Mercaptobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 3-mercaptobenzoic acid. Understanding the chemical stability of this compound is critical for ensuring its integrity and performance in research and pharmaceutical applications. This document outlines the principal degradation pathways, recommended handling procedures, and methodologies for assessing its stability.

Core Concepts: Chemical Stability and Degradation

3-Mercaptobenzoic acid is a thiol-containing aromatic carboxylic acid. The presence of the sulfhydryl (-SH) group makes the molecule susceptible to oxidation, which is the primary route of degradation. Exposure to air, particularly under neutral or alkaline conditions, can lead to the formation of a disulfide bond between two molecules of 3-mercaptobenzoic acid, resulting in the formation of 3,3'-dithiodibenzoic acid.

Quantitative Stability Data

While qualitative information regarding the air sensitivity of 3-mercaptobenzoic acid is well-documented, specific quantitative data on its shelf life and degradation rates under various conditions such as exposure to light, different temperatures, and varying pH levels are not extensively available in the public domain. For critical applications, it is highly recommended that users perform their own stability studies to determine the shelf life under their specific storage and handling conditions.

Table 1: Summary of Stability and Storage Parameters for 3-Mercaptobenzoic Acid

| Parameter | Recommendation/Information | Citation |

| Chemical Stability | Sensitive to oxidation in air. | [1][2] |

| Recommended Storage Temperature | 2-8°C | [1][2] |

| Storage Conditions | Store in a tightly sealed container in a dry and well-ventilated place. | [1][2] |

| Inert Atmosphere | For long-term storage, blanketing with an inert gas such as nitrogen or argon is recommended to prevent oxidation. | |

| Incompatibilities | Strong oxidizing agents. |

Degradation Pathway

The principal degradation pathway of 3-mercaptobenzoic acid involves the oxidation of the thiol group to form a disulfide. This reaction is often catalyzed by trace metals and is accelerated in the presence of oxygen.

Caption: Oxidative degradation of 3-mercaptobenzoic acid to 3,3'-dithiodibenzoic acid.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of 3-mercaptobenzoic acid, a stability-indicating method that can distinguish the parent compound from its degradation products is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique. A general protocol is outlined below.

Experimental Workflow for Stability Assessment

Caption: General workflow for conducting a stability study of 3-mercaptobenzoic acid.

Methodology for HPLC-Based Stability Study

-

Preparation of Standard and Sample Solutions:

-

Prepare a stock solution of 3-mercaptobenzoic acid in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Prepare a standard solution of the primary degradation product, 3,3'-dithiodibenzoic acid, for peak identification and quantification.

-

For the stability study, prepare solutions of 3-mercaptobenzoic acid in the desired buffer or formulation.

-

-

Forced Degradation Studies:

-

To understand the degradation pathways, perform forced degradation studies by exposing the solutions to stress conditions such as:

-

Acidic and Basic Conditions: e.g., 0.1 N HCl and 0.1 N NaOH at room temperature and elevated temperature.

-

Oxidative Conditions: e.g., 3% hydrogen peroxide at room temperature.

-

Thermal Stress: e.g., 60°C.

-

Photostability: Expose the solution to light according to ICH Q1B guidelines.

-

-

-

HPLC Analysis:

-

A reverse-phase HPLC method is typically suitable.

-

Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where both 3-mercaptobenzoic acid and its disulfide degradation product have significant absorbance (e.g., determined by UV scans of the individual compounds).

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Identify the peaks of 3-mercaptobenzoic acid and 3,3'-dithiodibenzoic acid by comparing their retention times with those of the standards.

-

Calculate the percentage of 3-mercaptobenzoic acid remaining at each time point under each stress condition.

-

Determine the rate of degradation and the shelf life under the tested conditions.

-

Handling and Storage Recommendations

To ensure the stability of 3-mercaptobenzoic acid, the following handling and storage procedures are recommended:

-

Procurement and Initial Handling: Upon receipt, inspect the container for any damage. Handle the compound in a well-ventilated area, preferably in a fume hood.

-

Storage: Store the solid compound in its original, tightly sealed container in a refrigerator at 2-8°C.[1][2]

-

Protection from Air: For long-term storage or for highly sensitive applications, consider transferring the material into a glove box and storing it under an inert atmosphere (e.g., nitrogen or argon).

-

Solution Preparation: When preparing solutions, use deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas for 15-30 minutes prior to use. Prepare solutions fresh and use them as quickly as possible. If solutions need to be stored, they should be kept at 2-8°C under an inert atmosphere.

References

An In-depth Technical Guide to the Isomers of Mercaptobenzoic Acid (o-, m-, p-)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mercaptobenzoic acid, a bifunctional molecule featuring both a thiol and a carboxylic acid group, exists as three distinct positional isomers: ortho (o-), meta (m-), and para (p-). The spatial arrangement of these functional groups profoundly influences their physicochemical properties, reactivity, and biological activity. This guide provides a comprehensive technical overview of these isomers, detailing their properties, synthesis, and applications, with a particular focus on their relevance to drug development. Quantitative data is summarized for comparative analysis, and detailed experimental protocols for their synthesis are provided. Furthermore, key chemical structures and reaction pathways are visualized to facilitate a deeper understanding of their chemistry and potential therapeutic applications.

Introduction

The isomers of mercaptobenzoic acid are versatile building blocks in organic synthesis and medicinal chemistry. The presence of a reactive thiol group allows for the formation of disulfides, thioethers, and self-assembled monolayers on metal surfaces, while the carboxylic acid moiety provides a site for esterification, amidation, and salt formation, enhancing water solubility. This dual functionality makes them attractive candidates for the development of novel therapeutic agents, drug delivery systems, and diagnostic tools. Understanding the distinct characteristics of each isomer is crucial for harnessing their full potential in research and development.

Chemical Structures

The constitutional isomers of mercaptobenzoic acid are distinguished by the relative positions of the sulfhydryl (-SH) and carboxyl (-COOH) groups on the benzene (B151609) ring.

Caption: Chemical structures of o-, m-, and p-mercaptobenzoic acid.

Physicochemical Properties

The position of the functional groups significantly impacts the physical and chemical properties of the isomers, such as melting point, acidity (pKa), and solubility. These properties are critical for predicting their behavior in both chemical reactions and biological systems.

| Property | o-Mercaptobenzoic Acid | m-Mercaptobenzoic Acid | p-Mercaptobenzoic Acid |

| Synonym | Thiosalicylic acid, 2-Sulfanylbenzoic acid | 3-Sulfanylbenzoic acid | 4-Sulfanylbenzoic acid |

| CAS Number | 147-93-3 | 4869-59-4 | 1074-36-8 |

| Molecular Formula | C₇H₆O₂S | C₇H₆O₂S | C₇H₆O₂S |

| Molecular Weight | 154.19 g/mol | 154.19 g/mol | 154.19 g/mol |

| Appearance | White to light yellow crystalline powder[1] | Solid | Cream-colored crystalline solid[2] |

| Melting Point (°C) | 162–169[3] | 144–147[4][5] | 215–224[6] |

| pKa (Carboxylic Acid) | ~3.50[3] | ~4.08 | ~4.05 (Predicted)[7][8] |

| Solubility | Slightly soluble in hot water; soluble in alcohol, ether, and DMSO[3] | No data | Soluble in polar solvents like water and alcohols[9] |

Synthesis and Experimental Protocols

The synthesis of mercaptobenzoic acid isomers can be achieved through various routes, often tailored to the desired substitution pattern.

Synthesis of o-Mercaptobenzoic Acid (Thiosalicylic Acid)

A common method for the synthesis of thiosalicylic acid involves the diazotization of anthranilic acid, followed by reaction with a sulfur source.[3][10]

References

- 1. 4-Mercaptobenzoic acid | 1074-36-8 | FM15328 | Biosynth [biosynth.com]

- 2. 4-Mercaptobenzoic acid | 1074-36-8 [chemicalbook.com]

- 3. Thiosalicylic acid - Wikipedia [en.wikipedia.org]

- 4. chembk.com [chembk.com]

- 5. 3-Mercaptobenzoic acid 95 4869-59-4 [sigmaaldrich.com]

- 6. 4-Mercaptobenzoic acid - Wikipedia [en.wikipedia.org]

- 7. Page loading... [wap.guidechem.com]

- 8. 4-Mercaptobenzoic acid | C7H6O2S | CID 95738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of 3-Mercaptobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for 3-Mercaptobenzoic acid. The information presented herein is intended to serve as a critical resource for the identification, characterization, and quality control of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR spectral data for 3-Mercaptobenzoic acid.

Table 1: ¹H NMR Spectral Data for 3-Mercaptobenzoic Acid

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.0 | Singlet | Ar-H |

| ~7.8 | Doublet | Ar-H |

| ~7.5 | Doublet | Ar-H |

| ~7.3 | Triplet | Ar-H |

| ~3.6 | Singlet | SH |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data for 3-Mercaptobenzoic Acid

| Chemical Shift (δ) ppm | Assignment |

| ~167 | C=O |

| ~139 | Ar-C |

| ~132 | Ar-C |

| ~130 | Ar-C |

| ~129.5 | Ar-C |

| ~129 | Ar-C |

| ~128 | Ar-C |

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-25 mg of 3-Mercaptobenzoic acid.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

If necessary, filter the solution to remove any particulate matter.[1]

Instrumentation and Data Acquisition:

-

Instrument: A standard high-resolution NMR spectrometer (e.g., 400 MHz).

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 8-16

-

Relaxation Delay: 1-5 seconds

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 2 seconds

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption line shapes.

-

Apply baseline correction.

-